
1,4-Pentanediol, 1-(4-bromophenyl)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,4-Pentanediol, 1-(4-bromophenyl)- is an organic compound that features a bromophenyl group attached to a pentanediol backbone
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1,4-Pentanediol, 1-(4-bromophenyl)- can be achieved through several methods. One common approach involves the Suzuki–Miyaura coupling reaction, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction. This method utilizes boron reagents and palladium catalysts under mild and functional group-tolerant conditions .
Industrial Production Methods
Industrial production of 1,4-Pentanediol, 1-(4-bromophenyl)- often involves the catalytic hydrogenation of furfural derivatives. This process employs bifunctional catalysts composed of metallic species and acid sites to improve yield and stability under hydrothermal conditions .
Analyse Des Réactions Chimiques
Types of Reactions
1,4-Pentanediol, 1-(4-bromophenyl)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carbonyl compounds.
Reduction: Reduction reactions can convert the bromophenyl group to a phenyl group.
Substitution: The bromine atom in the bromophenyl group can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophiles like sodium methoxide and potassium tert-butoxide are employed.
Major Products
Oxidation: Formation of carbonyl compounds.
Reduction: Formation of phenyl derivatives.
Substitution: Formation of substituted phenyl derivatives.
Applications De Recherche Scientifique
1,4-Pentanediol, 1-(4-bromophenyl)- has diverse applications in scientific research:
Chemistry: Used as an intermediate in organic synthesis and polymer production.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a building block for drug development.
Industry: Utilized in the production of materials such as plastics and resins.
Mécanisme D'action
The mechanism of action of 1,4-Pentanediol, 1-(4-bromophenyl)- involves its interaction with molecular targets and pathways. The bromophenyl group can participate in various chemical reactions, influencing the compound’s reactivity and interactions with other molecules.
Comparaison Avec Des Composés Similaires
Similar Compounds
1,4-Pentanediol: A diol with similar backbone structure but without the bromophenyl group.
2-Methyltetrahydrofuran: A compound with similar applications in polymer production and as a solvent.
Uniqueness
1,4-Pentanediol, 1-(4-bromophenyl)- is unique due to the presence of the bromophenyl group, which imparts distinct chemical properties and reactivity. This makes it a valuable compound for specific applications in organic synthesis and materials science.
Propriétés
Numéro CAS |
820247-77-6 |
|---|---|
Formule moléculaire |
C11H15BrO2 |
Poids moléculaire |
259.14 g/mol |
Nom IUPAC |
1-(4-bromophenyl)pentane-1,4-diol |
InChI |
InChI=1S/C11H15BrO2/c1-8(13)2-7-11(14)9-3-5-10(12)6-4-9/h3-6,8,11,13-14H,2,7H2,1H3 |
Clé InChI |
KQTIAYQZUCBAOL-UHFFFAOYSA-N |
SMILES canonique |
CC(CCC(C1=CC=C(C=C1)Br)O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4-{[2,6-Difluoro-4-(prop-1-en-1-yl)phenyl]ethynyl}-2-fluorobenzonitrile](/img/structure/B14229392.png)
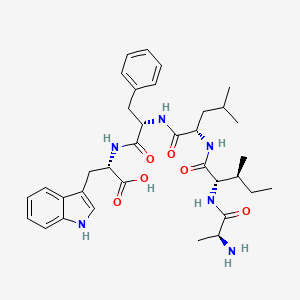
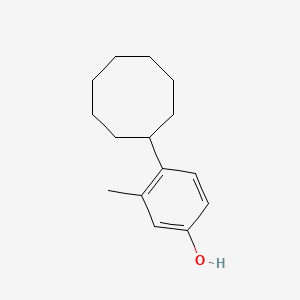

![Acetic acid;[4-acetyloxy-3-[2-[4-[2-(2,5-diacetyloxyphenyl)ethynyl]-2,5-dihydroxyphenyl]ethynyl]phenyl] acetate](/img/structure/B14229435.png)
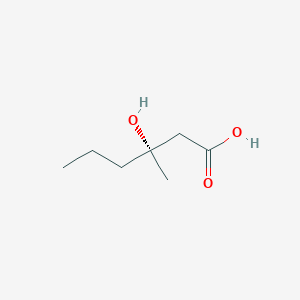
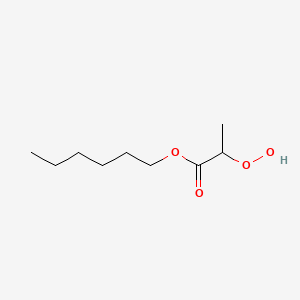
![Phosphonic acid, [(2S)-2-amino-2-(2-furanyl)ethyl]-, diethyl ester](/img/structure/B14229449.png)

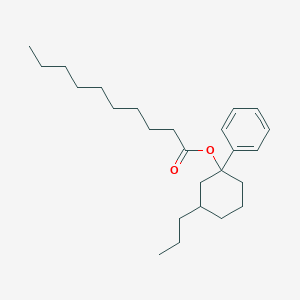
![4-Methoxy-1-[(R)-4-methylbenzene-1-sulfinyl]pent-3-en-2-one](/img/structure/B14229459.png)

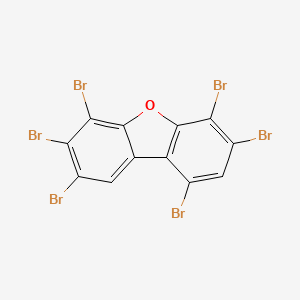
![Benzene, [3-[(4-methyl-2,3-pentadienyl)oxy]-1-propynyl]-](/img/structure/B14229463.png)
